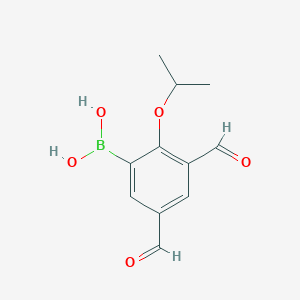

3,5-二甲酰基-2-异丙氧基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Diformyl-2-isopropoxyphenylboronic Acid is a self-assembled active agent with antimicrobial and antiviral properties .

Synthesis Analysis

3,5-Diformyl-2-isopropoxyphenylboronic acid can be synthesized by the reaction of 3,5-diisopropoxybenzaldehyde with boronic acid in the presence of a catalyst like palladium on carbon. The synthesis process involves the formation of a carbon-boron bond, which is facilitated by the catalyst.Molecular Structure Analysis

The molecular formula of 3,5-Diformyl-2-isopropoxyphenylboronic acid is C11H13BO5 . The molecular weight is 236.03 .Chemical Reactions Analysis

3,5-Diformyl-2-isopropoxyphenylboronic acid is a derivative of boronic acid. Boronic acid can activate various DNA cross-linking agents . It is also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The melting point of 3,5-Diformyl-2-isopropoxyphenylboronic acid is 109-113°C . It should be stored at a temperature of 2-8°C .科学研究应用

Suzuki–Miyaura Cross-Coupling

(3,5-Diformyl-2-isopropoxyphenyl)boronic acid: is a valuable reagent in Suzuki–Miyaura cross-coupling (SM) reactions. This reaction is pivotal for forming carbon-carbon bonds, which are foundational in organic synthesis. The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which has been bonded to an electrophilic partner . The mild and tolerant conditions of SM coupling make it suitable for synthesizing pharmaceuticals, polymers, and advanced materials.

Catalysis

In catalysis, boronic acids like (3,5-Diformyl-2-isopropoxyphenyl)boronic acid can be used to facilitate various chemical transformations. Their Lewis acidity and ability to form stable complexes with substrates enable them to catalyze reactions such as regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions .

Medicinal Chemistry

Boronic acids are increasingly significant in medicinal chemistry due to their biological activity and ability to bind to enzymes and proteins(3,5-Diformyl-2-isopropoxyphenyl)boronic acid could be utilized in the design of enzyme inhibitors or probes for biological systems, leveraging its boronic acid moiety to interact with biomolecules .

Polymer Materials

The unique reactivity of boronic acids allows them to be used in the synthesis of polymer materials(3,5-Diformyl-2-isopropoxyphenyl)boronic acid can be involved in polymerization reactions to create novel materials with specific properties, such as thermal stability or biodegradability .

Optoelectronic Materials

Organoboron compounds are essential in the field of optoelectronics(3,5-Diformyl-2-isopropoxyphenyl)boronic acid can be incorporated into materials that are used in light-emitting diodes (LEDs), photovoltaic cells, and other devices that manipulate light energy .

Sensing and Imaging

Boronic acids can act as sensors due to their ability to bind selectively to certain molecules(3,5-Diformyl-2-isopropoxyphenyl)boronic acid could be used to detect sugars or other diol-containing compounds, which is valuable in diagnostic and imaging applications .

Environmental Applications

The environmental benignity of boronic acids makes them suitable for green chemistry applications(3,5-Diformyl-2-isopropoxyphenyl)boronic acid could be used in processes that require less hazardous materials and aim to reduce environmental impact .

Bioconjugation

Boronic acids can form reversible covalent bonds with diols, which is useful in bioconjugation techniques(3,5-Diformyl-2-isopropoxyphenyl)boronic acid can be used to attach biomolecules to surfaces or other molecules, facilitating the development of biosensors and diagnostic tools .

安全和危害

未来方向

The Suzuki–Miyaura coupling reaction, in which 3,5-Diformyl-2-isopropoxyphenylboronic acid is used, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that 3,5-Diformyl-2-isopropoxyphenylboronic acid has potential for further applications in organic synthesis .

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to form reversible covalent bonds with hydroxyl groups present in biological targets . This interaction can lead to changes in the activity of the target, potentially influencing biological processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.

属性

IUPAC Name |

(3,5-diformyl-2-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO5/c1-7(2)17-11-9(6-14)3-8(5-13)4-10(11)12(15)16/h3-7,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTOPIAFLPHQPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC(C)C)C=O)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584902 |

Source

|

| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072951-68-8 |

Source

|

| Record name | B-[3,5-Diformyl-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)